1,2,5-Trimethylnaphthalene

説明

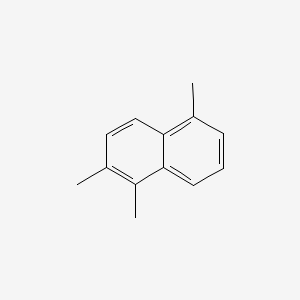

1,2,5-Trimethylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It is a derivative of naphthalene, where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 5 positions. This compound is part of the polycyclic aromatic hydrocarbons family and is known for its distinct chemical properties and applications in various fields .

特性

IUPAC Name |

1,2,5-trimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-7-8-12-10(2)5-4-6-13(12)11(9)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDQNLIDLMRHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214308 | |

| Record name | 1,2,5-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-91-8 | |

| Record name | 1,2,5-Trimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,5-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

1,2,5-Trimethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic processes. One such method involves the use of zeolite catalysts to facilitate the methylation of naphthalene. This process is carried out at elevated temperatures and pressures to achieve high yields and selectivity .

化学反応の分析

Types of Reactions

1,2,5-Trimethylnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding naphthoquinones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring, leading to the formation of nitro or halogenated derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Dihydro derivatives.

Substitution: Nitro or halogenated derivatives

科学的研究の応用

Geochemical Marker in Organic Geochemistry

1,2,5-TMN serves as a crucial biomarker in the study of thermal maturity and organic matter input in sedimentary basins. Research has shown that the concentration and distribution of trimethylnaphthalenes can provide insights into the thermal history and maturation of organic materials in geological formations. For instance, a study on the Maastrichtian Mamu Formation in southeastern Nigeria utilized 1,2,5-TMN to assess organic matter derived from higher plants and to calculate maturity parameters such as the trimethylnaphthalene ratio (TNR-1) .

Key Findings:

- The abundance of 1,2,5-TMN relative to other isomers indicates a significant source of organic matter from higher plants.

- Maturity parameters calculated from naphthalene distributions suggest that samples ranged from immature to marginally mature for hydrocarbon generation.

Environmental Monitoring and Analytical Chemistry

In environmental science, 1,2,5-TMN is analyzed as part of studies on polycyclic aromatic hydrocarbons (PAHs) in marine environments. Its presence in scrubber water from ships indicates potential contamination risks associated with PAHs. A recent study developed a sensitive analytical method combining headspace solid-phase microextraction (HS-SPME) with gas chromatography-mass spectrometry (GC-MS) to detect alkyl-PAHs including 1,2,5-TMN in aquatic samples .

Analytical Methodology:

- The method demonstrated low limits of detection and good precision for various alkyl-PAHs.

- It highlights the prevalence of naphthalene derivatives in scrubber water samples collected from container ships.

Pyrolysis Studies

Research into the pyrolysis of alkanes has identified 1,2,5-TMN as a product formed during thermal decomposition processes. This application is significant for understanding the formation of aromatic compounds under high-temperature conditions. A study investigated the species and characteristics of aromatic hydrocarbons produced during laboratory simulations of alkane pyrolysis .

Implications:

- The identification of 1,2,5-TMN in pyrolysis products aids in understanding the thermal behavior of organic materials and their transformation into more complex aromatic structures.

Table 1: Maturity Parameters Derived from 1,2,5-TMN Analysis

| Parameter | Range |

|---|---|

| Trimethylnaphthalene Ratio (TNR-1) | 0.73 - 1.22 |

| Vitrinite Reflectance (%Rm) | 0.51 - 1.43 |

| Methylphenanthrene Index (MPI-1) | 0.10 - 0.23 |

Table 2: Detection Limits for Alkyl-PAHs Including 1,2,5-TMN

| Compound | Limit of Detection (ng/L) |

|---|---|

| Naphthalene | 3.3 |

| 1,2,5-Trimethylnaphthalene | 0.33 - 1.67 |

Case Study 1: Thermal Maturity Assessment

In the Anambra Basin study , researchers analyzed coal and shale extracts using gas chromatography-mass spectrometry to determine the maturity levels based on the distribution of naphthalenes and their derivatives. The findings indicated that higher concentrations of trimethylnaphthalenes correlated with increased thermal maturity.

Case Study 2: Environmental Impact Assessment

A study focused on scrubber water from ships highlighted the significance of monitoring PAHs like 1,2,5-TMN to evaluate environmental risks associated with maritime operations . This research emphasized the need for effective analytical methods to ensure compliance with environmental regulations.

作用機序

The mechanism of action of 1,2,5-Trimethylnaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes .

類似化合物との比較

Similar Compounds

- 1,2,3-Trimethylnaphthalene

- 1,2,4-Trimethylnaphthalene

- 1,3,5-Trimethylnaphthalene

Uniqueness

1,2,5-Trimethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other trimethylnaphthalene isomers, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

生物活性

1,2,5-Trimethylnaphthalene (TMN) is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₃H₁₄. It is one of the alkyl-substituted derivatives of naphthalene and is primarily studied for its biological activities, including its potential effects on human health and the environment. This article reviews various research findings related to the biological activity of TMN, including its toxicity, antioxidant properties, and interactions with biological systems.

This compound is characterized by three methyl groups attached to a naphthalene ring. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 178.25 g/mol |

| Boiling Point | 275 °C |

| Melting Point | 0 °C |

| Solubility | Insoluble in water |

| Density | 1.01 g/cm³ |

Toxicity and Safety

This compound has been associated with various toxicological effects. Studies indicate that it can cause damage to the central nervous system and visual organs upon exposure. The compound is classified as a hazardous material due to its potential acute toxicity when inhaled or ingested .

Toxicological Data

- Acute Toxicity :

- Inhalation: Toxic if inhaled.

- LD50 (rat): Approximately 5,628 mg/kg.

Antioxidant Activity

Recent studies have explored the antioxidant properties of TMN. Research indicates that TMN exhibits significant antioxidant activity which may protect cells from oxidative stress. The compound's ability to scavenge free radicals has been demonstrated in various assays.

Case Study: Antioxidant Activity Assessment

In a study assessing the antioxidant potential of several PAHs including TMN, it was found that TMN showed a notable IC50 value in DPPH radical scavenging assays:

This suggests that TMN can effectively reduce oxidative stress in biological systems .

Induction of Heme Oxygenase-1 (HO-1)

TMN has been shown to induce the expression of HO-1 in macrophages. This protein plays a critical role in cellular defense mechanisms against oxidative stress. The induction of HO-1 by TMN was found to be dose-dependent and was associated with transcriptional activation of antioxidant response elements (AREs) in cellular models .

Table 2: Effects of TMN on HO-1 Expression

| Concentration (µg/ml) | HO-1 Expression Level (Relative Units) |

|---|---|

| 12.5 | Low |

| 25 | Moderate |

| 50 | High |

Environmental Impact and Biodegradation

TMN is also studied for its environmental implications, particularly its persistence in ecosystems and potential biodegradation pathways. Research indicates that microbial degradation can occur under specific conditions, reducing its environmental toxicity.

Summary of Findings

The biological activity of this compound encompasses several critical areas:

- Toxicological Risks : Potentially harmful effects on human health.

- Antioxidant Properties : Effective in scavenging free radicals.

- Biological Interactions : Induces protective proteins like HO-1.

- Environmental Concerns : Persistence and biodegradation studies are ongoing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。